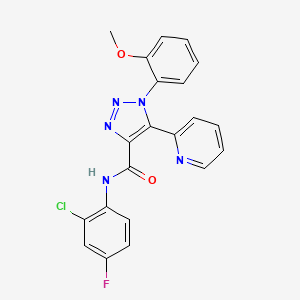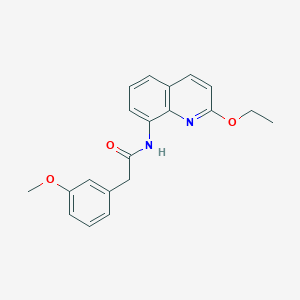
Boc-C1-PEG3-C4-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-C1-PEG3-C4-OH is a PROTAC linker belonging to the alkyl/ether class. PROTACs (PROteolysis TAgeting Chimeras) are innovative molecules designed to selectively degrade specific target proteins within cells. They consist of two different ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. By exploiting the intracellular ubiquitin-proteasome system, PROTACs trigger the degradation of the target protein .
Wirkmechanismus
Target of Action
Boc-C1-PEG3-C4-OH is a type of PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound, like other PROTACs, involves the selective degradation of target proteins . The molecule binds to the target protein and the E3 ubiquitin ligase simultaneously . This trimeric complex then ubiquitinates the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, this compound can selectively degrade target proteins, potentially altering various downstream cellular processes depending on the specific target protein .
Pharmacokinetics
It’s worth noting that the solubility of this compound in dmso is 50 mg/ml , which could potentially influence its bioavailability.
Result of Action
The result of this compound’s action is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific target protein. For instance, if the target protein plays a crucial role in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .
Action Environment
The action of this compound, like other PROTACs, occurs within the intracellular environment . Various factors within this environment could potentially influence the action, efficacy, and stability of this compound. These factors could include the presence of the target protein and E3 ubiquitin ligase, the activity of the proteasome, and the overall state of the ubiquitin-proteasome system .
Biochemische Analyse
Biochemical Properties
Boc-C1-PEG3-C4-OH, as a PROTAC linker, plays a crucial role in biochemical reactions. It interacts with target proteins and E3 ubiquitin ligases . The nature of these interactions involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs. It enables the simultaneous binding of a target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen: Die Syntheseroute für Boc-C1-PEG3-C4-OH beinhaltet die Anbindung einer Polyethylenglykol-(PEG)-Kette an eine C4-Alkylgruppe. Spezifische Reaktionsbedingungen und Reagenzien, die bei dieser Synthese verwendet werden, sind in der Literatur nicht leicht zugänglich. Custom-Syntheselabore setzen in der Regel Standardmethoden der organischen Chemie ein, z. B. Schutz-/Entschützungsstrategien und Etherbindungsbildung, um diese Verbindung herzustellen.
Industrielle Produktionsmethoden: Leider sind Informationen über großtechnische Produktionsmethoden für this compound rar. Seine primäre Verwendung liegt in Forschung und Entwicklung und nicht in der kommerziellen Produktion.
Analyse Chemischer Reaktionen
Reaktionstypen: Boc-C1-PEG3-C4-OH ist aufgrund seiner Linkerfunktionalität wahrscheinlich an verschiedenen chemischen Reaktionen beteiligt. Häufige Reaktionen umfassen Ether-Spaltung, Amidierung und Veresterung.
Reagenzien und Bedingungen:Ether-Spaltung: Die Entfernung der Boc-(tert-Butoxycarbonyl)-Schutzgruppe kann mit Trifluoressigsäure (TFA) oder Chlorwasserstoff (HCl) in wasserfreien Lösungsmitteln erreicht werden.
Amidierung: Um Amidbindungen zu bilden, reagiert this compound mit Carbonsäuren (z. B. Essigsäure) oder Säurechloriden (z. B. Acetylchlorid) in Gegenwart von Kupplungsmitteln (z. B. DCC oder EDC).
Veresterung: this compound kann mit Carbonsäuren (z. B. Essigsäure) unter Verwendung von Säurekatalysatoren (z. B. Schwefelsäure) verestert werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Boc-C1-PEG3-C4-NH2 (nach Amidierung) und Boc-C1-PEG3-C4-OAc (nach Veresterung).
Wissenschaftliche Forschungsanwendungen
Boc-C1-PEG3-C4-OH findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Chemie: Als vielseitiger Linker trägt er zur Entwicklung von PROTACs für den gezielten Proteinabbau bei.
Biologie: Forscher verwenden ihn, um Protein-Protein-Interaktionen und zelluläre Prozesse zu untersuchen.
Medizin: PROTACs versprechen die Entwicklung neuartiger Therapien durch die selektive Eliminierung krankheitsrelevanter Proteine.
Industrie: Obwohl er in der Industrie nicht weit verbreitet ist, ist sein potenzieller Einfluss auf die Medikamentenentwicklung und die personalisierte Medizin bedeutend.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Rekrutierung einer E3-Ubiquitin-Ligase an das Zielprotein. Dies führt zu Ubiquitinierung und anschließendem proteasomalen Abbau. Die spezifischen molekularen Ziele und Pfade variieren je nach PROTAC-Design.
Vergleich Mit ähnlichen Verbindungen
Während Boc-C1-PEG3-C4-OH aufgrund seines PEG-basierten Linkers einzigartig ist, existieren andere PROTAC-Linker, wie z. B. Boc-C1-PEG3-C4-OBn . Diese Verbindungen unterscheiden sich in ihren funktionellen Gruppen und Eigenschaften.
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-(6-hydroxyhexoxy)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-16(2,3)22-15(18)14-21-13-12-20-11-10-19-9-7-5-4-6-8-17/h17H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQECXXHSDFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-chlorophenyl)methyl]-4-{2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}butanamide](/img/structure/B2511526.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)

![5-ethyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2511533.png)
![2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2511534.png)

![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2511537.png)
![1-(4-fluorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide](/img/structure/B2511538.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511539.png)


![(E)-4-(Dimethylamino)-N-[(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2511542.png)


